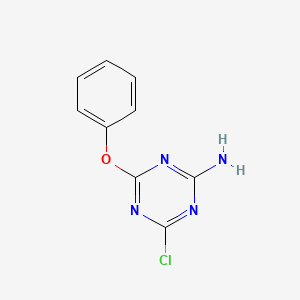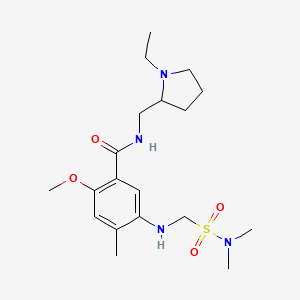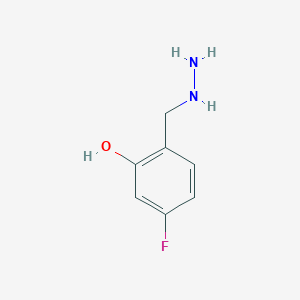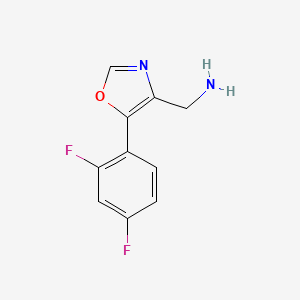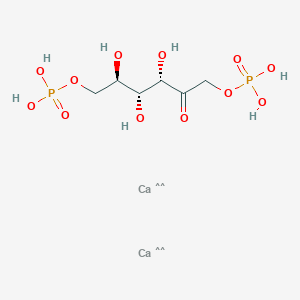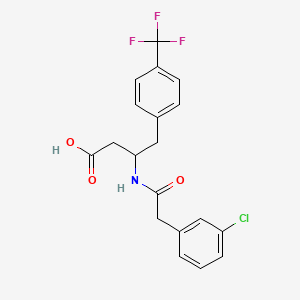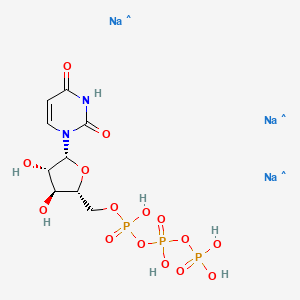
CID 123134389
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 123134389: is a chemical compound known for its significant applications in various scientific fields. It is a benzothiazole analogue and acts as a potent antagonist of the G protein-coupled receptor 35 (GPR35). This receptor is implicated in several physiological and pathological processes, making this compound a valuable compound for research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 123134389 typically involves the formation of the benzothiazole core structure, followed by the introduction of specific functional groups to achieve the desired activity. The synthetic route may include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Functional Group Introduction: Subsequent steps involve the introduction of various substituents to the benzothiazole core. This can be done using standard organic reactions such as halogenation, alkylation, or acylation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
CID 123134389 can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substituents can be introduced or replaced on the benzothiazole core through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
CID 123134389 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of benzothiazole derivatives.
Biology: The compound’s role as a GPR35 antagonist makes it valuable for studying the physiological and pathological roles of this receptor.
Medicine: Research into this compound includes its potential therapeutic applications in diseases where GPR35 is implicated, such as type-2 diabetes, inflammation, and certain cancers.
Industry: The compound can be used in the development of new materials and as a chemical intermediate in the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism by which CID 123134389 exerts its effects involves its interaction with GPR35. By binding to this receptor, the compound inhibits its activity, which can modulate various signaling pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
CID 1231538: Another benzothiazole analogue with similar GPR35 antagonistic activity.
CID 1234567: A structurally related compound with different substituents on the benzothiazole core, leading to variations in activity and selectivity.
Uniqueness
CID 123134389 is unique due to its specific functional groups that confer high potency and selectivity for GPR35. This makes it a valuable tool for research and potential therapeutic applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H15N2Na3O15P3 |
|---|---|
Peso molecular |
553.11 g/mol |
InChI |
InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/t4-,6-,7+,8-;;;/m1.../s1 |
Clave InChI |
SDQNQGQCJKAXRG-DGKYPTGMSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na] |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12819912.png)
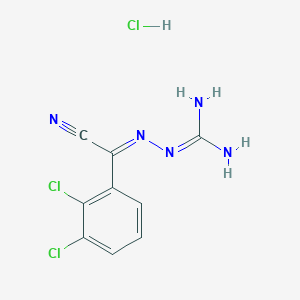
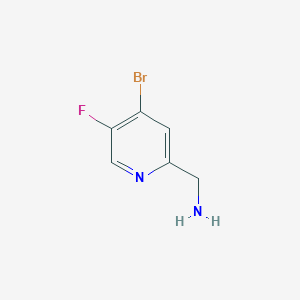
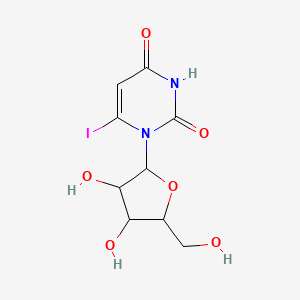
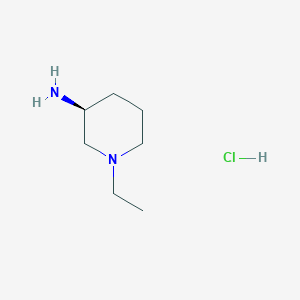
![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12819943.png)
